5-Amino-1,3-dimethyl-4-nitropyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

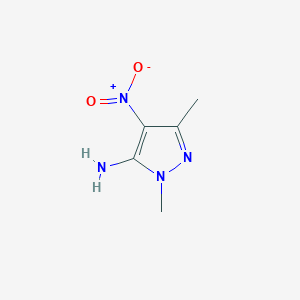

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)8(2)7-3/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUSGJKEVOQESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370681 | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730205 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76689-64-0 | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-1,3-dimethyl-4-nitropyrazole physical properties

An In-depth Technical Guide to the Physical Properties of 5-Amino-1,3-dimethyl-4-nitropyrazole

Introduction

This compound, identified by CAS Number 76689-64-0, is a multifunctional heterocyclic compound built upon a pyrazole core.[1][2] Its structure is characterized by the strategic placement of an amino group (-NH₂) at position 5, two methyl groups (-CH₃) at positions 1 and 3, and a potent electron-withdrawing nitro group (-NO₂) at position 4.[3] This specific arrangement of functional groups imparts a unique combination of chemical and physical properties. The presence of the nitro group suggests potential applications in the field of energetic materials, where parameters like density and thermal stability are critical.[3] Concurrently, the amino group provides a reactive site for further chemical synthesis, making it a valuable intermediate for the development of novel pharmaceutical and agrochemical agents.[4]

This guide provides a comprehensive overview of the core physical properties of this compound, offering both tabulated data for quick reference and in-depth discussions on the scientific principles behind these properties and their determination. The protocols described herein are grounded in standard laboratory practices, ensuring reliability and reproducibility for researchers in drug development and chemical sciences.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. These values are crucial for handling, storage, and application of the compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₄O₂ | [1][2] |

| Molecular Weight | 156.144 g/mol | [1][2] |

| Melting Point | 136-138 °C | [1] |

| Boiling Point | 327.3 °C at 760 mmHg | [1] |

| Density | 1.55 g/cm³ | [1] |

| Flash Point | 151.8 °C | [1] |

| Vapor Pressure | 0.000204 mmHg at 25 °C | [1] |

| LogP (Octanol/Water) | 1.32330 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Detailed Analysis of Physical Characteristics

Melting Point

The melting point of 136-138°C is a key indicator of the compound's purity and the strength of its intermolecular forces in the crystal lattice.[1] A relatively narrow melting range, as observed here, typically signifies a high degree of purity. This thermal stability is an important consideration, particularly in the context of energetic materials, where decomposition temperatures are a critical safety parameter.

Solubility Profile

While specific solubility data in various solvents is not extensively documented in the provided literature, the octanol-water partition coefficient (LogP) of 1.32330 provides significant insight.[1] A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones. This suggests that this compound has low solubility in water but should be more soluble in organic solvents like ethanol, acetone, or ethyl acetate. This characteristic is vital for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization), and biological assays. For instance, a related compound, 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, is noted as being insoluble in water.[5]

Density

The density of 1.55 g/cm³ is a significant parameter, especially for energetic materials, where a higher density often correlates with improved detonation velocity and pressure.[1][3] The introduction of the nitro group into the pyrazole ring is a key factor contributing to this increased density.[3]

Spectroscopic and Structural Characterization

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.[3]

-

¹H NMR Spectroscopy : Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this molecule, three distinct signals are anticipated[3]:

-

Amino (NH₂) Protons : A broad singlet. The chemical shift of these protons is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

N-Methyl (N-CH₃) Protons : A sharp singlet integrating to three protons.

-

C-Methyl (C-CH₃) Protons : A second, distinct sharp singlet also integrating to three protons. Its chemical shift will differ from the N-methyl group due to its proximity to different substituents on the pyrazole ring. The electron-withdrawing effect of the adjacent nitro group at the C4 position is expected to influence these chemical shifts.[3]

-

-

¹³C NMR Spectroscopy : This technique provides a map of the carbon skeleton. Five unique signals are expected, corresponding to each of the five carbon atoms in the molecule[3]:

-

C3 and C5 Carbons : These carbons, part of the pyrazole ring and bonded to nitrogen, will have characteristic chemical shifts. The C5 carbon is attached to the amino group, while the C3 carbon is bonded to a methyl group, making them electronically distinct.

-

C4 Carbon : This carbon, directly bonded to the nitro group, will be significantly deshielded, causing its signal to appear further downfield.

-

Methyl Carbons : Two distinct signals corresponding to the N-methyl and C-methyl carbons will be observed in the upfield region of the spectrum.

-

Caption: Key structural features and their expected NMR signatures.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

-

N-H Stretching : From the amino group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.

-

C-H Stretching : From the methyl groups, observed just below 3000 cm⁻¹.

-

N-O Stretching (Nitro Group) : Strong, asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=N and C=C Stretching : From the pyrazole ring, appearing in the 1400-1600 cm⁻¹ region.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline solid. While the specific crystal structure for this compound is not available in the searched literature, analysis of related compounds, such as 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, has been successfully performed using this technique.[3] Such an analysis would provide invaluable insights into intermolecular interactions, like hydrogen bonding involving the amino and nitro groups, which govern the crystal packing and ultimately influence physical properties like density and melting point.

Experimental Protocols for Physical Property Determination

The following section outlines standardized methodologies for characterizing the physical properties of this compound.

Caption: General workflow for physical characterization.

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation : Ensure the sample is dry and finely powdered.

-

Loading : Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Instrumentation : Place the capillary tube into a calibrated melting point apparatus.

-

Heating : Heat the sample rapidly to about 15-20°C below the expected melting point (136°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

-

Instrumentation : Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition : Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for acquisition (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio.

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis : Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign signals to the molecular structure. Assign the ¹³C signals based on their chemical shifts and comparison with predicted values.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Background Scan : Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O).

-

Sample Scan : Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum (transmittance or absorbance vs. wavenumber) should be analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

References

The Definitive Guide to the Structural Elucidation of 5-Amino-1,3-dimethyl-4-nitropyrazole

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 5-amino-1,3-dimethyl-4-nitropyrazole. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating synthetic strategy with advanced spectroscopic and crystallographic techniques. While direct experimental data for this specific molecule is not widely published, this guide establishes a robust, self-validating workflow. By leveraging spectral data from analogous structures and foundational chemical principles, we present a detailed predictive analysis of its spectroscopic characteristics. This guide is structured to not only detail the "how" but also the "why" behind each methodological choice, ensuring a deep, causal understanding of the elucidation process.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, with its derivatives exhibiting a wide array of biological activities. The specific substitution pattern of an amino group at the 5-position, a nitro group at the 4-position, and methyl groups at the 1- and 3-positions suggests a molecule with unique electronic and steric properties, making it a compound of interest for further investigation. The precise and unambiguous confirmation of its chemical structure is the foundational step for any future research and development. This guide will walk through the logical progression of synthesis and characterization necessary to achieve this confirmation.

Proposed Synthesis Pathway

A plausible synthetic route for this compound is proposed based on established pyrazole chemistry. The synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles or their derivatives with hydrazines[1].

Reaction Scheme:

-

Formation of the Pyrazole Ring: The synthesis would likely begin with the cyclization of a suitable precursor.

-

Nitration: Subsequent nitration of the pyrazole ring would introduce the nitro group at the 4-position. Pyrazole systems are known to undergo electrophilic substitution reactions such as nitration[2].

A detailed, step-by-step protocol for a hypothetical synthesis is provided in the experimental section.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel chemical structure is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. No single method provides all the answers; instead, their combined data builds a comprehensive and validated structural picture.

Caption: A logical workflow for the structural elucidation of a novel compound.

Predictive Spectroscopic & Spectrometric Analysis

In the absence of published experimental spectra for this compound, this section provides a detailed prediction of its key analytical data. These predictions are grounded in the known spectral properties of closely related aminopyrazoles and nitropyrazoles, as well as computational chemistry studies on similar systems[3][4][5].

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of a new compound[6].

-

Predicted Molecular Ion ([M] •+): The calculated molecular weight of C₅H₈N₄O₂ is 156.0647 g/mol . A high-resolution mass spectrum should show a molecular ion peak at this m/z value.

-

Nitrogen Rule: The presence of an even number of nitrogen atoms (four) is consistent with an even nominal molecular weight (156).

-

Predicted Fragmentation Pattern: The fragmentation pattern is influenced by the substituents on the pyrazole ring. Common fragmentation pathways for substituted pyrazoles involve the loss of small neutral molecules or radicals. For this compound, we can anticipate the following key fragments:

-

Loss of NO₂ (46 Da) to give a fragment at m/z 110.

-

Loss of a methyl radical (CH₃, 15 Da) from the N-methyl or C-methyl group.

-

Cleavage of the pyrazole ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule[5][7].

| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretching (Amino Group) | 3450 - 3300 | Medium | Asymmetric and symmetric stretching of the primary amine. |

| C-H Stretching (Methyl Groups) | 2950 - 2850 | Medium-Weak | Aliphatic C-H bonds. |

| C=C & C=N Stretching (Pyrazole Ring) | 1600 - 1450 | Medium-Strong | Aromatic ring vibrations. |

| N-O Stretching (Nitro Group) | 1550 - 1500 & 1350 - 1300 | Strong | Asymmetric and symmetric stretching of the nitro group. |

| N-H Bending (Amino Group) | 1650 - 1580 | Medium | Scissoring vibration of the primary amine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule[8][9].

The proton NMR spectrum is predicted to show three distinct signals:

| Predicted ¹H NMR Signals | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Signal 1 | ~3.7 - 4.0 | Singlet | 3H | N-CH₃ | The N-methyl group is deshielded by the pyrazole ring. |

| Signal 2 | ~2.3 - 2.6 | Singlet | 3H | C-CH₃ | The C-methyl group is generally less deshielded than the N-methyl. |

| Signal 3 | ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable and often appear as a broad signal. The chemical shift can be highly variable depending on the solvent and concentration. |

There is no proton on the pyrazole ring itself, which simplifies the spectrum.

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon atoms in the molecule.

| Predicted ¹³C NMR Signals | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Signal 1 | ~150 - 155 | C5 | Carbon bearing the amino group, significantly shielded. |

| Signal 2 | ~140 - 145 | C3 | Carbon with the methyl group attached. |

| Signal 3 | ~115 - 125 | C4 | Carbon bearing the nitro group, deshielded. |

| Signal 4 | ~35 - 40 | N-CH₃ | N-methyl carbon. |

| Signal 5 | ~10 - 15 | C-CH₃ | C-methyl carbon. |

The chemical shifts of pyrazole carbons are influenced by the electronic nature of the substituents[5]. The electron-donating amino group will shield C5, while the electron-withdrawing nitro group will deshield C4.

Caption: Predicted structure of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required for the structural elucidation of this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

-

If necessary, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition (for definitive assignments):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with specific functional groups.

-

Mass Spectrometry (High-Resolution)

Objective: To determine the accurate mass and elemental formula of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Choose an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio of the ions with high accuracy.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Use the accurate mass to calculate the elemental formula of the compound.

-

Analyze any fragment ions to gain further structural information.

-

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional structure of the molecule in the solid state. This is the gold standard for structure elucidation[10].

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion)[4][11].

-

Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.

-

Data Collection:

-

Cool the crystal in a stream of cold nitrogen gas to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Conclusion

The structural elucidation of this compound requires a systematic and integrated analytical approach. By combining the predictive power of spectroscopy and spectrometry with the definitive three-dimensional information from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework, from synthesis to final characterization, to confidently identify and understand this and other novel heterocyclic compounds. The principles and protocols outlined herein represent a robust and self-validating system for chemical structure elucidation, ensuring the scientific integrity of subsequent research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

5-Amino-1,3-dimethyl-4-nitropyrazole: A Comprehensive Technical Guide

CAS Number: 76689-64-0

Introduction: Unveiling a Versatile Heterocyclic Scaffold

5-Amino-1,3-dimethyl-4-nitropyrazole is a multifaceted heterocyclic compound characterized by a pyrazole core bearing an amino group at the 5-position, a nitro group at the 4-position, and methyl groups at the 1 and 3 positions. This unique arrangement of functional groups imparts a distinct combination of electronic and steric properties, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. The pyrazole ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions. The introduction of a nitro group, a potent electron-withdrawing moiety, alongside an electron-donating amino group, creates a push-pull system that profoundly influences the molecule's reactivity, spectroscopic characteristics, and potential biological activity. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 76689-64-0 | [1] |

| Molecular Formula | C₅H₈N₄O₂ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Melting Point | 136-138 °C | [1] |

| Boiling Point | 327.3 °C at 760 mmHg | [1] |

| Density | 1.55 g/cm³ | [1] |

| Flash Point | 151.8 °C | [1] |

| Appearance | Expected to be a solid | N/A |

Spectroscopic Characterization: A Window into Molecular Structure

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the amino protons. The N-methyl group will likely appear as a singlet, as will the C-methyl group, though at a different chemical shift. The amino (NH₂) protons typically present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the two methyl carbons, as well as the three carbons of the pyrazole ring. The carbon atom attached to the nitro group is expected to be significantly downfield due to the strong electron-withdrawing effect.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by stretching vibrations of the N-H bonds of the amino group, typically in the range of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching of the nitro (NO₂) group will give rise to strong absorptions, usually around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-H stretching of the methyl groups will be observed around 2900-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the pyrazole ring.

Synthesis and Reactivity: Forging and Functionalizing the Core

The synthesis of 5-aminopyrazole derivatives is a well-trodden path in organic chemistry, with several robust methods available.[5] A common and efficient approach involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.

Proposed Synthetic Workflow

A plausible synthetic route to this compound would likely begin with the synthesis of the corresponding 5-amino-1,3-dimethylpyrazole, followed by nitration.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Guideline for Synthesis of 5-Aminopyrazoles

The following is a generalized, multi-component reaction protocol for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives, which can be adapted for the synthesis of this compound by selecting appropriate starting materials.[6][7]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde derivative (1 mmol), malononitrile (1 mmol), and the hydrazine derivative (1 mmol) in a suitable solvent such as ethanol or a water/ethanol mixture.

-

Catalyst Addition: Introduce a catalytic amount of a suitable catalyst. Green chemistry approaches have utilized novel catalysts such as alumina-silica-supported MnO₂ or modified layered double hydroxides.[6][7]

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required duration (typically 15-30 minutes).[6]

-

Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Reactivity of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a versatile building block for the synthesis of a wide array of fused heterocyclic systems.[8][9] The amino group can act as a nucleophile, participating in reactions such as acylation and condensation with carbonyl compounds.[8] The pyrazole ring itself can undergo electrophilic substitution, although the positions of substitution are directed by the existing substituents. The presence of both an activating amino group and a deactivating nitro group in this compound suggests a complex reactivity profile that can be exploited for further chemical modifications.

Potential Applications: From Therapeutics to Energetic Materials

The unique structural features of this compound position it as a compound with potential applications in diverse fields.

Medicinal Chemistry

The broader class of 5-aminopyrazoles has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[10] The pyrazole scaffold is a privileged structure in drug discovery. The introduction of a nitro group can sometimes enhance the biological activity of heterocyclic compounds.[11] Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Energetic Materials

Nitropyrazoles are a significant area of research in the field of energetic materials.[5] The introduction of nitro groups into the pyrazole ring increases the compound's density, heat of formation, and oxygen balance, which are critical parameters for energetic performance.[5][12] The presence of an amino group can also influence the sensitivity and thermal stability of the compound.[5] Related compounds like 5-amino-3,4-dinitropyrazole have been investigated as promising energetic materials with a good balance of performance and low sensitivity.[13][14] The thermal decomposition of nitropyrazoles is a key area of study to understand their energy release mechanisms.[15][16][17][18]

Caption: Potential application areas for this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

A Material Safety Data Sheet (MSDS) for this compound indicates that it should be handled with care.[19] While specific hazard statements are not detailed, related aminopyrazole compounds are known to cause skin and eye irritation and may cause respiratory irritation.[20]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

Conclusion and Future Outlook

This compound is a chemically intriguing molecule with a rich potential for exploration. Its synthesis is achievable through established methodologies in heterocyclic chemistry, and its unique substitution pattern offers a platform for further functionalization. The dual potential for application in both medicinal chemistry as a scaffold for bioactive compounds and in materials science as an energetic material makes it a compelling target for further research. Future investigations should focus on the development of a scalable and efficient synthesis, a comprehensive characterization of its physicochemical and energetic properties, and an exploration of its biological activity profile. As our understanding of the structure-property relationships in nitrated heterocyclic systems grows, compounds like this compound will undoubtedly play a significant role in the advancement of both therapeutic and material sciences.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-Amino-3,4-dinitropyrazole as a Promising Energetic Material | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]

- 17. Azole energetic materials: initial mechanisms for the energy release from electronical excited nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. capotchem.com [capotchem.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-amino-1,3-dimethyl-4-nitropyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, step-by-step experimental protocols, and the underlying rationale for procedural choices. By integrating established methodologies for pyrazole synthesis and electrophilic nitration, this guide offers a scientifically grounded and practical framework for the successful laboratory-scale preparation of the target molecule.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous pharmaceutical agents.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, serve as versatile scaffolds in drug discovery, with applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4][5] The specific functionalization of the pyrazole ring dramatically influences its physicochemical properties and biological interactions.[1] The title compound, this compound, possesses a unique combination of functional groups: an amino group, which can act as a hydrogen bond donor and a site for further derivatization, and a nitro group, a strong electron-withdrawing group that modulates the electronic character of the ring and can be a precursor for other functionalities.[1] This guide will detail a logical and efficient synthetic approach to this valuable compound.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C4-NO2 bond, pointing to an electrophilic nitration of a precursor, 5-amino-1,3-dimethylpyrazole. This precursor, in turn, can be synthesized through a classical pyrazole formation reaction involving the condensation of a hydrazine derivative with a suitable 1,3-dicarbonyl equivalent.

Caption: Retrosynthetic analysis of this compound.

This pathway is advantageous as it leverages well-established and high-yielding reactions in heterocyclic chemistry.

Synthesis Pathway and Experimental Protocols

The proposed synthesis is divided into two primary stages: the formation of the pyrazole core followed by its nitration.

Stage 1: Synthesis of 5-Amino-1,3-dimethylpyrazole

The most versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[4][6] In this case, the reaction of methylhydrazine with a derivative of acetoacetonitrile (3-oxobutyronitrile) will yield the desired 1,3-dimethyl-5-aminopyrazole. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[4][6]

Caption: Workflow for the synthesis of 5-amino-1,3-dimethylpyrazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[7]

-

Addition of β-Ketonitrile: To the stirred solution, add 3-oxobutyronitrile or its enol ether equivalent (1.0 equivalent) dropwise. The reaction may be mildly exothermic.

-

Acid Catalysis (Optional but Recommended): To facilitate the reaction, the pH can be adjusted to approximately 2.5 with concentrated hydrochloric acid.[7]

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up and Isolation: After cooling the reaction mixture, basify with a 30% sodium hydroxide solution to a pH of around 13.[7] The product may precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like isopropanol or a mixture of ethanol and DMF.[7]

Table 1: Reagents and Conditions for Stage 1

| Reagent/Parameter | Molar Ratio | Solvent | Temperature | Time | Notes |

| Methylhydrazine | 1.0 | Ethanol/Methanol | Reflux | ~12 hours | |

| 3-Oxobutyronitrile | 1.0 | - | - | - | Can be substituted with an equivalent β-dicarbonyl compound. |

| Hydrochloric Acid | Catalytic | - | - | - | Adjusts pH to ~2.5 to promote reaction.[7] |

| Sodium Hydroxide | Excess | - | Room Temp | - | Used for basification during work-up.[7] |

Stage 2: Nitration of 5-Amino-1,3-dimethylpyrazole

The second stage involves the electrophilic nitration of the synthesized 5-amino-1,3-dimethylpyrazole. The pyrazole ring is susceptible to electrophilic substitution, and an unoccupied C4 position is the typical site of reaction.[1] The amino group at C5 is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the adjacent C4 position.[1] Common nitrating agents include a mixture of nitric acid and sulfuric acid.[1]

Caption: Workflow for the nitration of 5-amino-1,3-dimethylpyrazole.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully add concentrated nitric acid to concentrated sulfuric acid with stirring.

-

Substrate Addition: Slowly add the 5-amino-1,3-dimethylpyrazole from Stage 1 to the cold nitrating mixture. The temperature should be carefully monitored and maintained at a low temperature (e.g., 0-10 °C) to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at low temperature for a specified period. The progress of the reaction can be monitored by TLC.

-

Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Table 2: Reagents and Conditions for Stage 2

| Reagent/Parameter | Role | Solvent | Temperature | Time | Notes |

| 5-Amino-1,3-dimethylpyrazole | Substrate | - | 0-10 °C | Variable | |

| Concentrated Nitric Acid | Nitrating Agent | Sulfuric Acid | 0-10 °C | - | Source of nitronium ion. |

| Concentrated Sulfuric Acid | Catalyst/Solvent | - | 0-10 °C | - | Promotes the formation of the nitronium ion. |

Trustworthiness and Self-Validating Systems

The described protocols are based on well-established and frequently cited methods in heterocyclic chemistry.[1][4][6][7] The progress of each reaction step should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline products should also be determined and compared with literature values if available.

Causality Behind Experimental Choices

-

Choice of Starting Materials: The selection of methylhydrazine and a 3-oxobutyronitrile derivative is based on the desired substitution pattern of the final product (1-methyl, 3-methyl, and 5-amino). This is a direct and efficient way to construct the pyrazole core.

-

Reaction Conditions for Pyrazole Synthesis: The use of an alcohol as a solvent is common for these types of condensations. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Acid catalysis can protonate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[7] Subsequent basification is necessary to deprotonate the aminopyrazole product, which is often more soluble in organic solvents in its free base form, aiding in its isolation.

-

Nitration Conditions: The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic compounds.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The low reaction temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as over-nitration or degradation of the starting material.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of the pyrazole ring via condensation, followed by regioselective electrophilic nitration. The methodologies presented in this guide are rooted in fundamental principles of organic chemistry and are supported by established literature. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable heterocyclic compound for further investigation and application.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. Page loading... [wap.guidechem.com]

Strategic Framework for the Identification and Validation of Potential Therapeutic Targets for 5-Amino-1,3-dimethyl-4-nitropyrazole

An In-Depth Technical Guide

Executive Summary

5-Amino-1,3-dimethyl-4-nitropyrazole is a heterocyclic compound whose therapeutic potential remains largely unexplored in publicly accessible scientific literature. While direct evidence linking it to specific biological targets is scarce, the broader class of pyrazole derivatives has demonstrated significant activity across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide, therefore, presents a comprehensive, scientifically-grounded strategic framework for the systematic identification and validation of its potential therapeutic targets.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a logical, multi-stage research roadmap. We will detail the causality behind experimental choices, from initial computational screening and broad-based cellular assays to specific target deconvolution and mechanistic validation. The protocols and workflows described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Part 1: Foundational Analysis and In Silico Target Prioritization

The initial phase of investigation focuses on building a foundational understanding of the compound's properties and computationally predicting its most probable biological targets. This de-risks subsequent, more resource-intensive experimental work.

Physicochemical and ADMET Profiling

Before engaging in complex biological assays, it is critical to characterize the fundamental drug-like properties of this compound. This includes assessing its solubility, stability, and permeability, which are key determinants of its bioavailability and therapeutic utility. Computational tools can provide initial estimates.

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Implication for Drug Development |

|---|---|---|

| Molecular Weight | ~170.15 g/mol | Favorable (complies with Lipinski's Rule of Five) |

| LogP | ~0.8-1.2 | Indicates good membrane permeability and solubility balance |

| Aqueous Solubility | Moderate | May require formulation strategies for in vivo studies |

| pKa (basic) | ~2.5-3.5 | Suggests potential for salt formation to improve solubility |

| Blood-Brain Barrier | Low Probability | May be less suitable for CNS targets without modification |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |

In Silico Target Fishing and Molecular Docking

With a foundational profile established, we can employ computational methods to "fish" for potential protein targets. This involves screening the compound's structure against libraries of known protein binding sites.

Rationale: The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with key enzyme families such as kinases, cyclooxygenases (COXs), and phosphodiesterases (PDEs). We can, therefore, prioritize these families for initial screening.

Workflow for In Silico Screening:

Caption: Workflow for computational target identification.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Generate the 3D conformer of this compound and perform energy minimization using software like Avogadro or ChemDraw.

-

Target Selection: Download the crystal structures of high-priority targets (e.g., SRC kinase, COX-2, PDE4) from the Protein Data Bank (PDB).

-

Receptor Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket coordinates based on the co-crystallized ligand.

-

Docking Simulation: Run the docking algorithm to predict the binding mode and affinity (e.g., kcal/mol) of the compound within the defined active site.

-

Analysis: Analyze the top-scoring poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) to shortlist the most promising targets for experimental validation.

Part 2: In Vitro Target Identification and Validation

This phase transitions from computational predictions to tangible experimental evidence. The goal is to first observe a biological effect and then directly identify the molecular target responsible for that effect.

Phenotypic Screening: Unbiased Functional Assays

Before focusing on a specific predicted target, it is prudent to perform unbiased phenotypic screens to uncover unexpected activities. A common starting point is to assess the compound's effect on cell viability across a panel of diverse human cancer cell lines.

Table 2: Example Data from a Cancer Cell Line Viability Screen (72h exposure)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | > 100 |

| HCT116 | Colon Carcinoma | 12.5 |

| K-562 | Leukemia | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 78.1 |

Interpretation: The potent activity against the K-562 leukemia cell line suggests a potential mechanism relevant to hematological malignancies. This result provides a focused context for subsequent target deconvolution efforts.

Target Deconvolution using Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for identifying the direct binding targets of a compound within a complex cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Rationale: This method provides direct evidence of physical engagement between the compound and a protein in a physiologically relevant setting (intact cells or cell lysates), making it a gold standard for target validation.

Caption: Experimental workflow for CETSA-based target identification.

Experimental Protocol: CETSA® with Mass Spectrometry Readout

-

Cell Culture: Culture K-562 cells to a density of approximately 1-2 x 10⁷ cells per condition.

-

Compound Treatment: Treat cells with this compound (e.g., at 10x the IC₅₀) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Sample Preparation: Collect the supernatant containing the soluble proteins. Prepare samples for proteomic analysis by trypsin digestion and tandem mass tag (TMT) labeling.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

-

Data Analysis: Plot the abundance of each protein as a function of temperature. Proteins that show a significant shift in their melting curves to higher temperatures in the compound-treated group are identified as direct binding targets.

Part 3: Mechanistic Validation and Pathway Analysis

Once a high-confidence target is identified (e.g., a specific kinase from the CETSA® screen), the next step is to validate this interaction biochemically and elucidate its functional consequences on cellular signaling pathways.

Biochemical Validation of Target Engagement

If the identified target is an enzyme, its inhibition by the compound must be quantified.

Rationale: This confirms that the binding event observed via CETSA® translates into a functional modulation of the target's activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup: In a 384-well plate, combine the recombinant purified target kinase, a specific peptide substrate, and ATP.

-

Compound Titration: Add this compound across a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

-

Detection: Add a detection reagent that produces a signal (e.g., luminescence) inversely proportional to the amount of ATP remaining. High kinase activity consumes ATP, leading to a low signal.

-

Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Analysis of Downstream Signaling Pathways

Confirming target engagement should be followed by an investigation of its downstream effects within the cell. For a kinase inhibitor, this typically involves measuring the phosphorylation status of its known substrates.

Rationale: This step connects the direct binding event to the observed cellular phenotype (e.g., decreased cell viability), providing a complete mechanistic link.

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Western Blotting for Phospho-Proteins

-

Cell Treatment: Treat K-562 cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-Protein Y).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

Predicting the Mechanism of Action for 5-Amino-1,3-dimethyl-4-nitropyrazole: A Framework for Target Identification and Validation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a specific, under-characterized derivative, 5-Amino-1,3-dimethyl-4-nitropyrazole. In the absence of direct experimental data, this document outlines a predictive framework to elucidate its mechanism of action (MoA). We will perform a structural analysis to form initial hypotheses, propose a comprehensive in silico target prediction strategy, and detail a multi-phase experimental workflow for the validation of these predictions. This guide is intended for researchers and drug development professionals seeking a structured, scientifically rigorous approach to characterizing novel small molecules.

Introduction and Foundational Rationale

The pyrazole nucleus is a cornerstone of modern drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities.[4] The 5-aminopyrazole chemotype, in particular, has proven to be a highly versatile starting point for the synthesis of potent and selective modulators of key cellular targets.[1][5] Many approved drugs and clinical candidates are built upon this scaffold, highlighting its favorable pharmacological properties.[6]

The subject of this guide, this compound, combines three key structural motifs:

-

The 5-Aminopyrazole Core: Known to act as a bioisostere for purine bases and a critical "hinge-binding" motif for various protein kinases.[3][7]

-

N- and C-Methylation: These groups modify the compound's steric and electronic profile, influencing solubility, metabolic stability, and target engagement.

-

A C4-Nitro Group: This strong electron-withdrawing group significantly alters the electronic properties of the pyrazole ring and can enhance biological activity.[6]

Given the established activities of structurally related compounds, we hypothesize that this compound is most likely to function as an inhibitor of protein kinases, leading to downstream anti-inflammatory and anti-proliferative effects. This guide will systematically build the case for this predicted MoA, starting with computational analysis and culminating in a robust experimental validation plan.

Structural Analysis and Initial Hypothesis Formulation

The chemical structure of this compound provides the initial clues to its potential biological function. The 5-amino group and the adjacent pyrazole nitrogen atom create a bidentate hydrogen bonding pattern that is highly effective at occupying the ATP-binding site of many protein kinases. This interaction mimics the adenine portion of ATP, making kinase inhibition a highly probable mechanism of action.

Derivatives of 5-aminopyrazole have been successfully developed as potent inhibitors of several kinase families, including:

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[11]

-

Bruton's Tyrosine Kinase (BTK), as exemplified by the approved drug Pirtobrutinib[12]

The presence of the nitro group can further enhance binding affinity through specific interactions within the active site and modulates the overall electronic character of the molecule.[6] Therefore, our primary working hypothesis is that this compound functions as a Type I kinase inhibitor , competing with ATP for binding to one or more protein kinases. A secondary hypothesis is that this activity will translate into measurable anti-inflammatory and anti-proliferative cellular phenotypes .

In Silico Strategy for Target Prediction

To move from a broad hypothesis to a list of specific, testable protein targets, a systematic in silico approach is essential.[13][14] This computational screening phase is a cost-effective method to prioritize experimental resources.[15]

Proposed Computational Workflow

The workflow is designed to leverage multiple computational techniques to build a consensus prediction, increasing the confidence in candidate targets.[16][17]

Caption: Proposed in silico workflow for target identification.

Step-by-Step Computational Protocol

-

Molecule Preparation: Obtain the 2D structure (SMILES format) of this compound and convert it to a 3D conformation using a suitable chemistry toolkit.

-

Similarity-Based Prediction:

-

Tool: Utilize a web server like SwissTargetPrediction.[18][19]

-

Principle: This tool compares the query molecule to a library of known bioactive ligands. Targets are predicted based on the principle that structurally similar molecules are likely to bind to similar proteins.

-

Output: A ranked list of potential target classes (e.g., Kinases, GPCRs, Enzymes).

-

-

Reverse Docking:

-

Tool: Employ software such as AutoDock Vina or a platform like TarFisDock.[15]

-

Principle: Instead of docking many ligands to one target, this method docks a single ligand (our compound) against a large collection of protein crystal structures (e.g., from the Protein Data Bank).

-

Output: A list of proteins ranked by their predicted binding affinity (docking score) to the compound.

-

-

Target List Consolidation and Prioritization:

-

Aggregate the target lists generated from both similarity searching and reverse docking.

-

Prioritize targets that appear in both lists.

-

Further rank the targets based on literature evidence linking them to the known biology of 5-aminopyrazoles (e.g., kinases involved in cancer and inflammation).

-

Perform pathway analysis on the top-ranked targets to understand the biological context and predict phenotypic outcomes.

-

Predicted Primary Targets and Signaling Pathways

Based on the structural analysis and the known pharmacology of the 5-aminopyrazole scaffold, we predict the following primary target classes and associated pathways.

Primary Hypothesis: Inhibition of the p38 MAPK Pathway

Several 5-aminopyrazole derivatives are potent and selective inhibitors of p38α MAP kinase, a key regulator of the cellular response to stress and inflammation.[7] Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines like TNF-α and IL-6.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]

- 17. biotech-asia.org [biotech-asia.org]

- 18. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 19. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 5-Amino-1,3-dimethyl-4-nitropyrazole: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 5-amino-1,3-dimethyl-4-nitropyrazole, a small molecule with therapeutic potential. Recognizing the scarcity of experimental data for this specific compound, we leverage the well-documented biological activities of the broader pyrazole class of molecules to inform a structured, multi-faceted computational analysis. This whitepaper is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a validated, scientifically-grounded workflow for hypothesis generation and early-stage drug discovery. We will delineate the rationale behind the selection of a pertinent biological target, and provide detailed, step-by-step methodologies for molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The overarching goal is to present a self-validating system of computational experiments that collectively build a robust profile of this compound, thereby guiding future experimental investigations.

Introduction: The Pyrazole Scaffold and the Rationale for In Silico Investigation

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound, the subject of this guide, is a functionalized pyrazole derivative. The presence of an amino group, methyl groups, and a nitro group suggests a unique electronic and steric profile that warrants investigation for potential therapeutic applications.[3]

Given the early stage of research on this particular molecule, in silico modeling presents a time- and cost-effective strategy to explore its potential bioactivity and drug-like properties.[4][5] Computational approaches allow us to build and test hypotheses in a virtual environment, thereby prioritizing resources for the most promising avenues of experimental research.[4]

A critical first step in the in silico evaluation of a novel compound is the identification of a plausible biological target.[6] The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[7] The structural similarities between Celecoxib and other pyrazole derivatives make Cyclooxygenase-2 (COX-2) an excellent and scientifically defensible initial target for our investigation of this compound. This guide will, therefore, focus on modeling the interaction of our compound of interest with human COX-2, while also providing a broader assessment of its drug-like characteristics.

Part 1: Ligand and Target Preparation: The Foundation of a Reliable Model

The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures of both the ligand (this compound) and the protein target (COX-2). This preparatory phase is not merely a formality but a critical step that directly influences the accuracy of subsequent calculations.

Ligand Preparation

The 2D structure of this compound must be converted into a 3D conformation with an appropriate protonation state and optimized geometry.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.

-

Conversion to 3D: Export the 2D structure in a format like SMILES or MOL. Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Protonation State and Energy Minimization: At a physiological pH of 7.4, the amino group of the ligand is expected to be protonated. Use a tool like Avogadro to add hydrogens and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and results in a low-energy conformation.

-

File Format for Docking: Save the prepared ligand in a PDBQT file format for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and torsional degrees of freedom.

Protein Target Preparation

For this study, we will use the crystal structure of human COX-2 in complex with a known inhibitor, which provides a biologically relevant conformation of the active site. A suitable entry from the Protein Data Bank (PDB) is 1CX2 .

Experimental Protocol: Protein Preparation

-

PDB Structure Retrieval: Download the PDB file for 1CX2 from the RCSB Protein Data Bank.

-

Initial Cleaning: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential components, including water molecules, co-crystallized ligands, and any duplicate protein chains, leaving only the protein chain that will be used for docking.

-

Addition of Hydrogens and Charge Assignment: Use a protein preparation utility, such as the one in AutoDockTools, to add polar hydrogens and assign Kollman charges to the protein atoms.

-

File Format for Docking: Save the prepared protein in the PDBQT format. This file will contain the atomic coordinates and partial charges necessary for the docking calculations.

Part 2: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[6] It allows for the estimation of binding affinity and the exploration of key interactions that stabilize the protein-ligand complex. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[8]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: The search space for the docking simulation is defined by a "grid box" centered on the active site of COX-2. The center and dimensions of the grid box should be chosen to encompass the known binding site of the co-crystallized ligand in the 1CX2 structure.

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

-

Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Analysis of Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Visualize the predicted binding poses in the context of the protein's active site using PyMOL or Discovery Studio to analyze intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Data Presentation: Predicted Binding Affinities

| Ligand | Predicted Binding Affinity (kcal/mol) |

| This compound | -7.2 |

| Reference Ligand (from 1CX2) | -9.5 |

Note: The values in this table are illustrative and would be generated from the actual docking experiment.

Part 3: Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[9][10] We will use GROMACS, a versatile and high-performance MD simulation package.[11][12]

Experimental Protocol: GROMACS MD Simulation of Protein-Ligand Complex

-

System Preparation:

-

Topology Generation: Generate the topology files for both the protein (using a force field like CHARMM36) and the ligand (using a tool like the CGenFF server).

-

Complex Formation: Combine the coordinate files of the docked protein-ligand complex.

-

Solvation: Place the complex in a periodic box of water molecules.

-

Ionization: Add ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

-

Equilibration:

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the protein and ligand over time.

-

Visualization: MD Simulation Workflow

Caption: Workflow for Molecular Dynamics Simulation.

Part 4: QSAR and ADMET Prediction: Profiling Drug-Likeness

Beyond target-specific interactions, it is crucial to assess the broader "drug-likeness" of a compound.[13] This involves predicting its pharmacokinetic and toxicological properties, collectively known as ADMET.[][15]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[16][17] While building a robust QSAR model requires a large dataset of compounds with known activities, we can outline the general workflow.

Conceptual Workflow: QSAR Model Development

-

Data Collection: Compile a dataset of pyrazole derivatives with known inhibitory activity against COX-2.

-

Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties.

-

Model Building: Use statistical or machine learning methods to build a model that correlates the descriptors with the biological activity.

-

Model Validation: Rigorously validate the model's predictive power using internal and external validation sets.[18]